molecular formula C20H13ClN4O2 B5296022 3-chloro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide

3-chloro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide

Cat. No. B5296022
M. Wt: 376.8 g/mol
InChI Key: LRPGIPUBGRFXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-chloro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is not fully understood. However, it has been proposed that this compound may exert its biological activities by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, it has been reported that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate AMP-activated protein kinase (AMPK), a protein that regulates cellular energy metabolism.
Biochemical and Physiological Effects:
3-chloro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It has also been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in inflammatory cells. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide in lab experiments is its diverse biological activities, which make it a valuable tool for investigating various molecular targets and pathways. Another advantage is its relative ease of synthesis, which allows for the production of large quantities of the compound. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments or applications.

Future Directions

There are several future directions for the research of 3-chloro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and diabetes. Another direction is to explore its use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new synthetic strategies for the preparation of this compound and its derivatives may lead to the discovery of new biological activities and applications.

Synthesis Methods

The synthesis of 3-chloro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide involves the reaction of 4-(4-chlorobenzoyl)phenylhydrazine and 5-(4-pyridinyl)-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain a white solid.

Scientific Research Applications

3-chloro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to exhibit a wide range of biological activities such as antitumor, anti-inflammatory, antidiabetic, and antimicrobial activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

3-chloro-N-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O2/c21-16-3-1-2-15(12-16)19(26)23-17-6-4-13(5-7-17)18-24-20(27-25-18)14-8-10-22-11-9-14/h1-12H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPGIPUBGRFXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]benzamide

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